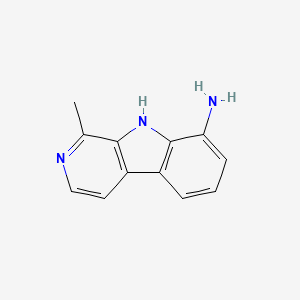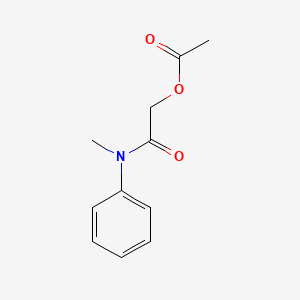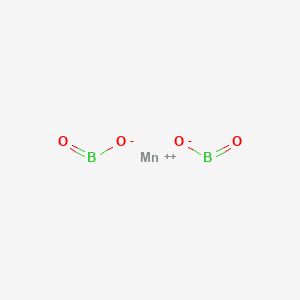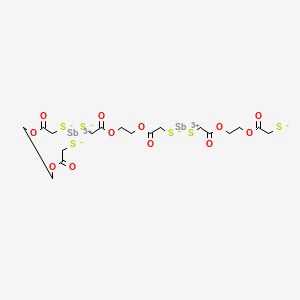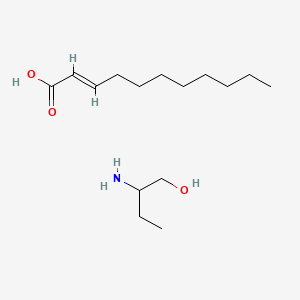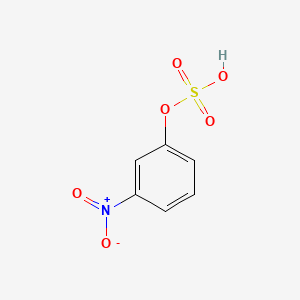
m-Nitrophenyl sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
m-Nitrophenyl sulfate is an organic compound characterized by the presence of a nitro group (-NO2) attached to the meta position of a phenyl ring, which is further bonded to a sulfate group (-SO3H). This compound is of significant interest due to its unique chemical properties and its applications in various fields such as chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of m-nitrophenyl sulfate typically involves the reaction of m-nitrophenol with sulfuric acid or its derivatives. One common method is the reaction of m-nitrophenol with chlorosulfonic acid, which results in the formation of this compound. The reaction is usually carried out under controlled temperature conditions to ensure the desired product is obtained with high yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes where m-nitrophenol is reacted with sulfur trioxide in the presence of a catalyst. This method allows for large-scale production with improved efficiency and reduced by-products.
Analyse Des Réactions Chimiques
Types of Reactions: m-Nitrophenyl sulfate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst.
Substitution: The sulfate group can be substituted by nucleophiles such as hydroxide ions, leading to the formation of m-nitrophenol.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to yield m-nitrophenol and sulfuric acid.
Common Reagents and Conditions:
Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution: Hydroxide ions in aqueous solution.
Hydrolysis: Acidic or basic aqueous conditions.
Major Products Formed:
Reduction: m-Aminophenyl sulfate.
Substitution: m-Nitrophenol.
Hydrolysis: m-Nitrophenol and sulfuric acid.
Applications De Recherche Scientifique
m-Nitrophenyl sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organic compounds and as a precursor for the preparation of other nitrophenyl derivatives.
Biology: It serves as a substrate in enzymatic studies to investigate the activity of sulfatases, which are enzymes that hydrolyze sulfate esters.
Medicine: Research into its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its reactive sulfate group.
Mécanisme D'action
The mechanism by which m-nitrophenyl sulfate exerts its effects involves the interaction of its sulfate group with various molecular targets. In enzymatic reactions, the sulfate group is recognized and hydrolyzed by sulfatase enzymes, leading to the release of m-nitrophenol. This hydrolysis reaction is crucial for studying the activity and specificity of sulfatases.
Comparaison Avec Des Composés Similaires
p-Nitrophenyl sulfate: Similar structure but with the nitro group in the para position.
o-Nitrophenyl sulfate: Nitro group in the ortho position.
m-Nitrophenyl phosphate: Phosphate group instead of sulfate.
Uniqueness: m-Nitrophenyl sulfate is unique due to its specific positioning of the nitro group, which influences its reactivity and interaction with enzymes. Compared to its para and ortho counterparts, the meta position provides distinct steric and electronic properties, making it a valuable compound for studying enzyme-substrate interactions and for use in various chemical syntheses.
Propriétés
Numéro CAS |
3233-64-5 |
|---|---|
Formule moléculaire |
C6H5NO6S |
Poids moléculaire |
219.17 g/mol |
Nom IUPAC |
(3-nitrophenyl) hydrogen sulfate |
InChI |
InChI=1S/C6H5NO6S/c8-7(9)5-2-1-3-6(4-5)13-14(10,11)12/h1-4H,(H,10,11,12) |
Clé InChI |
YYRNJDMXUHLLJF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)OS(=O)(=O)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



